molecular formula C7H12N2O3 B15175486 Methyl 2-(6-oxopiperazin-2-yl)acetate

Methyl 2-(6-oxopiperazin-2-yl)acetate

Cat. No.: B15175486
M. Wt: 172.18 g/mol
InChI Key: ZCGKHAAEGWSWFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(6-oxopiperazin-2-yl)acetate is a chemical compound with the molecular formula C7H12N2O3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(6-oxopiperazin-2-yl)acetate can be synthesized through several methods. One common approach involves the reaction of piperazine with ethyl chloroacetate in the presence of a base, followed by hydrolysis and esterification to yield the desired product . Another method involves the cyclization of N-(2-chloroethyl)acetamide with ethyl oxalate, followed by hydrolysis and esterification .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-oxopiperazin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperazines, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 2-(6-oxopiperazin-2-yl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(6-oxopiperazin-2-yl)acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-oxopiperazin-2-yl)acetate
  • Methyl (3-oxopiperazin-2-yl)acetate
  • Methyl (2-methyl-3-oxopiperazin-2-yl)acetate

Uniqueness

Methyl 2-(6-oxopiperazin-2-yl)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Biological Activity

Methyl 2-(6-oxopiperazin-2-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with acetic anhydride or acetyl chloride, followed by methylation. The resulting compound can be characterized using various spectroscopic methods such as NMR and IR spectroscopy.

1. Antimicrobial Activity

This compound has shown promising antimicrobial properties in various studies. For instance, a study reported that derivatives of piperazine exhibited significant activity against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition of bacterial growth .

CompoundTarget PathogenIC50 (μM)
Compound AMycobacterium tuberculosis1.35
Compound BMycobacterium tuberculosis2.18

2. Anti-inflammatory Activity

Research has indicated that this compound possesses anti-inflammatory properties. In vitro assays demonstrated its ability to inhibit pro-inflammatory cytokines, which are crucial in the development of inflammatory diseases. The compound's mechanism appears to involve the modulation of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators .

3. Cytotoxicity Studies

Cytotoxicity assessments on human cell lines have shown that this compound exhibits low toxicity, making it a suitable candidate for further drug development. The compound was tested against HEK-293 cells, revealing an IC50 greater than 100 μM, which suggests a favorable safety profile for therapeutic applications .

Study 1: Antitubercular Activity

A series of compounds related to this compound were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. The study found that certain derivatives not only inhibited bacterial growth but also showed low cytotoxicity towards human cells, indicating their potential as effective antitubercular agents .

Study 2: Inhibition of Inflammatory Response

In a separate study focusing on inflammatory diseases, this compound was tested for its ability to inhibit TNF-alpha production in macrophages. Results indicated a significant reduction in TNF-alpha levels, suggesting its potential use in treating conditions characterized by excessive inflammation .

Properties

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

methyl 2-(6-oxopiperazin-2-yl)acetate

InChI

InChI=1S/C7H12N2O3/c1-12-7(11)2-5-3-8-4-6(10)9-5/h5,8H,2-4H2,1H3,(H,9,10)

InChI Key

ZCGKHAAEGWSWFU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CNCC(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.